

Control Experiments for SB-366791 Specificity: A Comparative Guide

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Compound of Interest

Compound Name: SB-366791

Cat. No.: B1680832

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **SB-366791**, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, with other commonly used TRPV1 antagonists. The experimental data and protocols presented herein are designed to assist researchers in designing robust control experiments to validate the specificity of **SB-366791** in their studies.

Executive Summary

SB-366791 is a highly selective, competitive antagonist of the TRPV1 receptor, demonstrating significantly improved specificity over first-generation antagonists like capsazepine.^[1] Its utility as a research tool is underscored by its minimal off-target activity across a broad range of receptors and ion channels.^[1] This guide presents a comparative analysis of **SB-366791** with other TRPV1 antagonists, namely capsazepine, BCTC, and AMG 517, focusing on their potency against different modes of TRPV1 activation and their known off-target effects. The provided experimental protocols and pathway diagrams serve as a resource for validating the on-target action of **SB-366791** in various experimental settings.

Data Presentation

Table 1: Comparative Potency of TRPV1 Antagonists

This table summarizes the inhibitory potency of **SB-366791** and alternative antagonists against human TRPV1 (hTRPV1) and rat TRPV1 (rTRPV1) activated by various stimuli. Potency is

expressed as IC50 (half-maximal inhibitory concentration), pA2 (a measure of competitive antagonist potency), or pKb (the negative logarithm of the antagonist's dissociation constant).

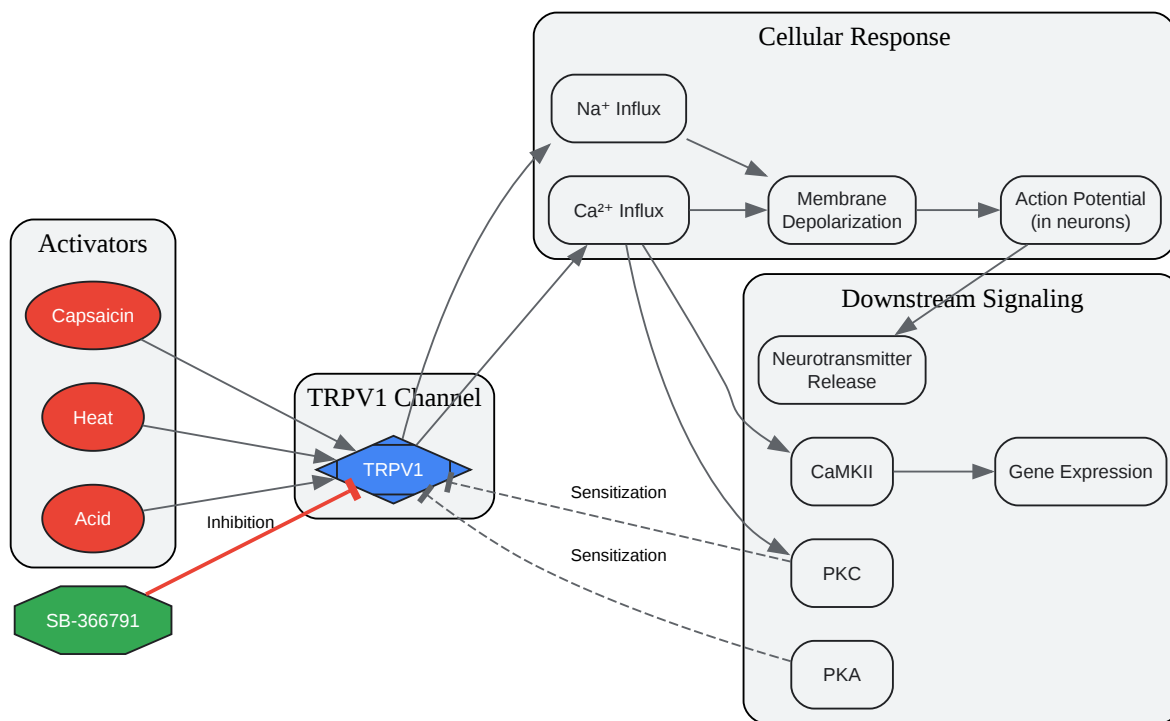
| Compound | Species | Activation Method | Potency (IC50, pA2, or pKb) | Reference(s) |
|-------------|---------------|---------------------------------------|-------------------------------|--------------|
| SB-366791 | Human | Capsaicin | pA2 = 7.71, pKb = 7.74 ± 0.08 | [1] |
| Human | Acid (pH 5.5) | Effective Antagonist | [1] | |
| Human | Heat (50°C) | Effective Antagonist | [1] | |
| Rat | Capsaicin | IC50 = 651.9 nM (trigeminal ganglion) | [2] | |
| Rat | Acid (pH 5.5) | Effective Antagonist | [1] | |
| Capsazepine | Human | Capsaicin | - | - |
| Rat | Capsaicin | IC50 = 562 nM | [3][4] | |
| Rat | Acid (pH 5.5) | Ineffective Antagonist | [1] | |
| BCTC | Rat | Capsaicin | IC50 = 35 nM | - |
| Rat | Acid | IC50 = 6.0 nM | - | |
| AMG 517 | Human | Capsaicin | IC50 = 0.9 nM | [5] |
| Human | Acid (pH 5.0) | IC50 = 0.5 nM | [5] | |
| Human | Heat (45°C) | IC50 = 1-2 nM | [5] | |
| Rat | Capsaicin | IC50 = 0.68 ± 0.2 nM (DRG neurons) | [5] | |

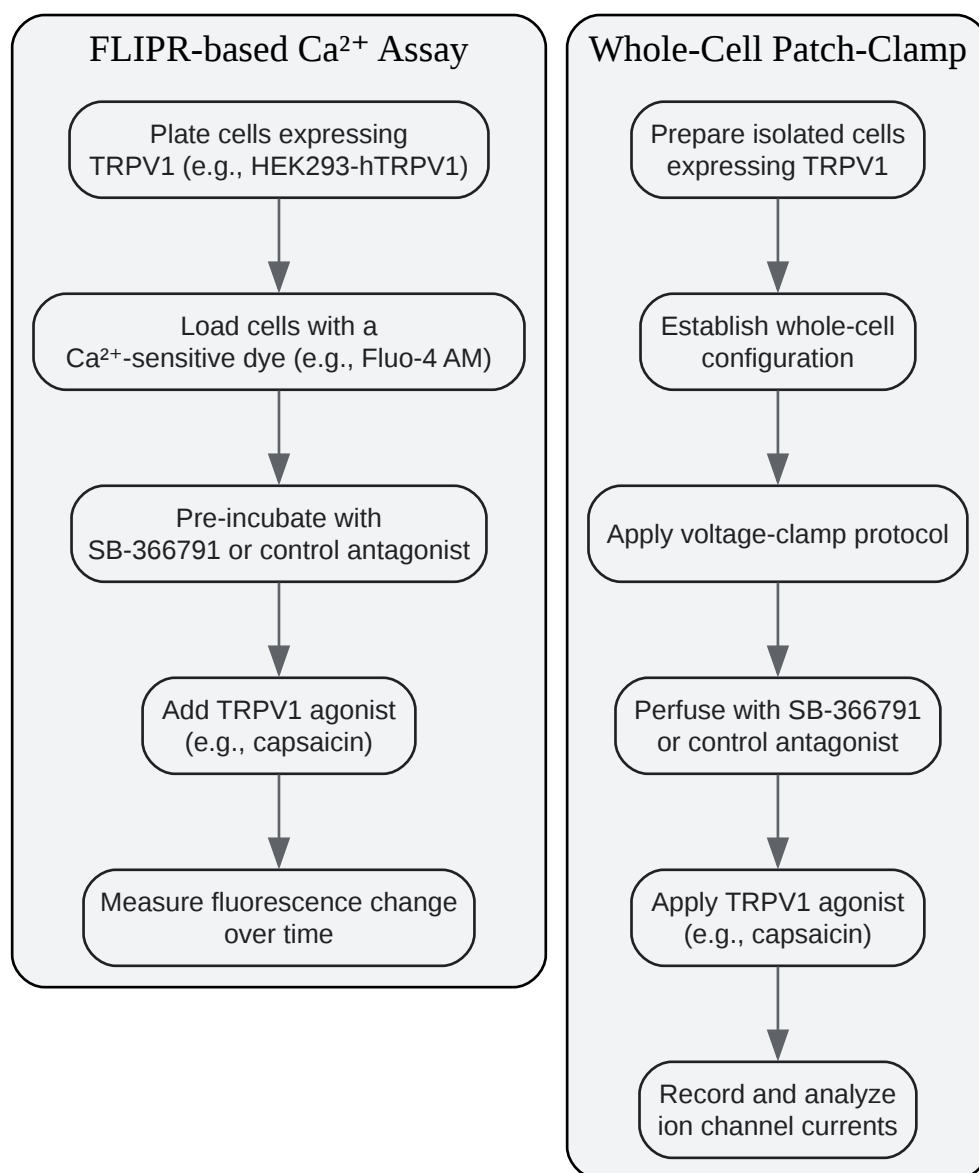
Table 2: Selectivity Profile of TRPV1 Antagonists

This table highlights the known off-target activities of the compared TRPV1 antagonists. A comprehensive off-target screening of **SB-366791** against a panel of 47 receptors and ion channels revealed little to no significant interactions.^[1]

| Compound | Known Off-Target(s) | Comments | Reference(s) |
|-------------|--|---|-----------------------|
| SB-366791 | Minimal to none reported | Profiled against a panel of 47 GPCRs and ion channels with no significant hits. Did not affect hyperpolarisation-activated current (I _h) or voltage-gated Ca ²⁺ channels (VGCC). | ^[1] |
| Capsazepine | TRPM8, TRPV4, Nicotinic acetylcholine receptors, Voltage-gated Ca ²⁺ channels | Exhibits notable off-target activity, which can confound experimental results. | ^{[3][6]} |
| BCTC | TRPM8 | Shows antagonism at the cold and menthol receptor, TRPM8. | ^[7] |
| AMG 517 | Not specified | Described as a highly selective TRPV1 antagonist. However, clinical development was halted due to hyperthermia, an on-target effect of potent TRPV1 blockade. | ^{[8][9][10]} |

Mandatory Visualization





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